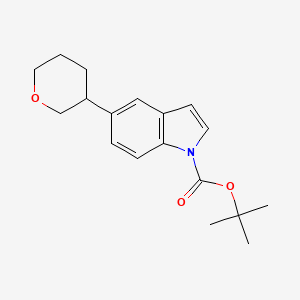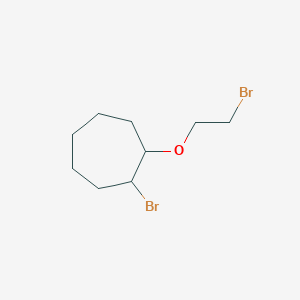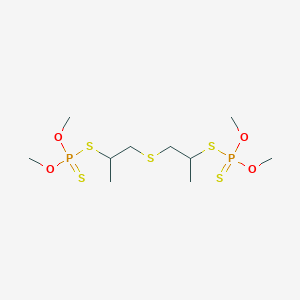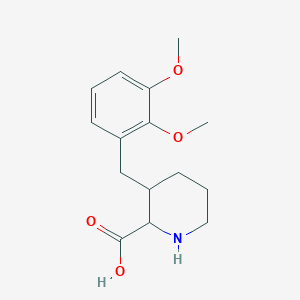![molecular formula C8H8FNO4S B14125569 N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide](/img/structure/B14125569.png)
N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide is an organic compound with the molecular formula C8H8FNO4S. It is a white solid at room temperature and exhibits good stability under standard conditions . This compound is notable for its fluorosulfonyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
One common method involves the reaction of 3-hydroxyphenylacetamide with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the fluorosulfonyl group . The reaction conditions often require a base such as triethylamine to neutralize the hydrogen fluoride byproduct.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorosulfonyl group.
Common reagents used in these reactions include sulfuryl fluoride, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with biological molecules.
Medicine: Research is ongoing into its potential use as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide can be compared with other sulfonyl fluorides, such as:
3-(Fluorosulfonyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.
Sulfuryl fluoride derivatives: These compounds share the fluorosulfonyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of the fluorosulfonyl group with the acetamide moiety, which imparts specific reactivity and stability characteristics.
Properties
Molecular Formula |
C8H8FNO4S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-acetamido-3-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C8H8FNO4S/c1-6(11)10-7-3-2-4-8(5-7)14-15(9,12)13/h2-5H,1H3,(H,10,11) |
InChI Key |
AFJVAZPHIHPDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)




![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125560.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14125562.png)

